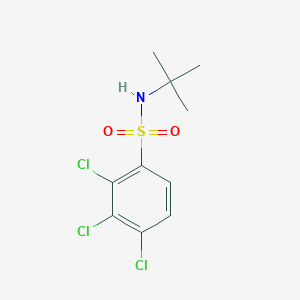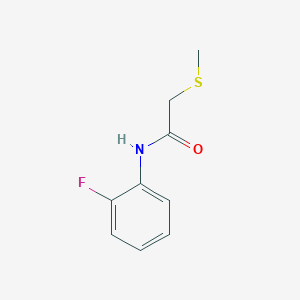
N-(2-fluorophenyl)-2-methylsulfanylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-fluorophenyl)-2-methylsulfanylacetamide, also known as FFA, is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. FFA is a member of the thioacetamide family, which is known for its diverse biological activities.
作用机制
The exact mechanism of action of N-(2-fluorophenyl)-2-methylsulfanylacetamide is not fully understood, but it is believed that N-(2-fluorophenyl)-2-methylsulfanylacetamide exerts its biological effects through the inhibition of various enzymes and signaling pathways. For example, N-(2-fluorophenyl)-2-methylsulfanylacetamide has been shown to inhibit the activity of the enzyme histone deacetylase, which plays a role in the regulation of gene expression. N-(2-fluorophenyl)-2-methylsulfanylacetamide has also been shown to inhibit the activity of the protein kinase AKT, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
N-(2-fluorophenyl)-2-methylsulfanylacetamide has been shown to have a number of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis (programmed cell death), and the inhibition of angiogenesis (the formation of new blood vessels). N-(2-fluorophenyl)-2-methylsulfanylacetamide has also been shown to have anti-inflammatory effects, which may be related to its ability to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2).
实验室实验的优点和局限性
One advantage of N-(2-fluorophenyl)-2-methylsulfanylacetamide is that it has been extensively studied and has a well-established synthesis method. N-(2-fluorophenyl)-2-methylsulfanylacetamide is also relatively stable and can be stored for long periods of time. However, one limitation of N-(2-fluorophenyl)-2-methylsulfanylacetamide is that it can be difficult to dissolve in aqueous solutions, which may limit its use in certain experiments. In addition, the exact mechanism of action of N-(2-fluorophenyl)-2-methylsulfanylacetamide is not fully understood, which may make it difficult to interpret experimental results.
未来方向
There are several potential future directions for the study of N-(2-fluorophenyl)-2-methylsulfanylacetamide. One area of research could focus on the development of N-(2-fluorophenyl)-2-methylsulfanylacetamide derivatives with improved solubility and bioavailability. Another area of research could focus on the identification of specific targets of N-(2-fluorophenyl)-2-methylsulfanylacetamide, which could help to elucidate its mechanism of action. Finally, future studies could investigate the potential use of N-(2-fluorophenyl)-2-methylsulfanylacetamide in combination with other drugs or therapies, in order to enhance its therapeutic effects.
合成方法
N-(2-fluorophenyl)-2-methylsulfanylacetamide can be synthesized through a variety of methods, including the reaction of 2-fluoroaniline with 2-chloroacetamide in the presence of a base, or the reaction of 2-fluoroaniline with thioacetic acid in the presence of a dehydrating agent. The yield of N-(2-fluorophenyl)-2-methylsulfanylacetamide can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and the amount of reagents used.
科学研究应用
N-(2-fluorophenyl)-2-methylsulfanylacetamide has been studied for its potential applications in the treatment of various diseases, including cancer, inflammation, and neuropathic pain. In cancer research, N-(2-fluorophenyl)-2-methylsulfanylacetamide has been shown to inhibit the growth of several types of cancer cells, including breast cancer, lung cancer, and colon cancer. N-(2-fluorophenyl)-2-methylsulfanylacetamide has also been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. In addition, N-(2-fluorophenyl)-2-methylsulfanylacetamide has been shown to have analgesic effects, which may be useful in the treatment of neuropathic pain.
属性
IUPAC Name |
N-(2-fluorophenyl)-2-methylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNOS/c1-13-6-9(12)11-8-5-3-2-4-7(8)10/h2-5H,6H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVCZLEGTLYJTMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC(=O)NC1=CC=CC=C1F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorophenyl)-2-methylsulfanylacetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1-butyl-5-(butylsulfamoyl)benzimidazol-2-yl]sulfanyl-N-(2,3,4,5,6-pentafluorophenyl)acetamide](/img/structure/B7500124.png)
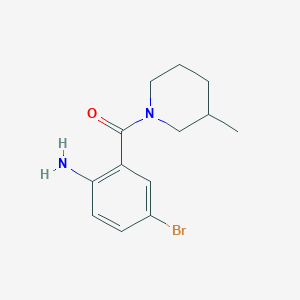
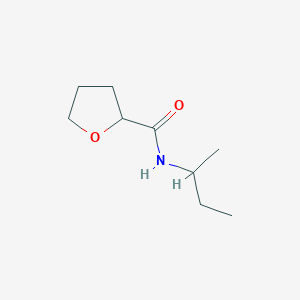
![1-{4-[(2,2-dimethylpropanoyl)amino]benzoyl}-N-ethylpiperidine-3-carboxamide](/img/structure/B7500144.png)
![Cyclopentyl-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7500145.png)
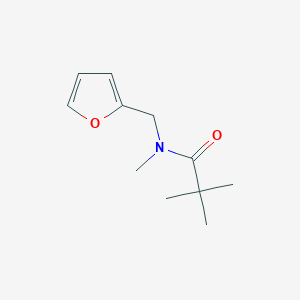

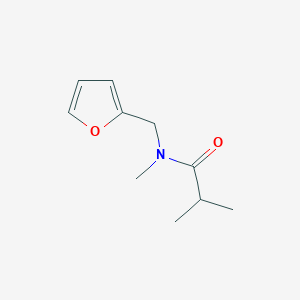
![2-[4-(1,5-diphenyl-1,2,4-triazole-3-carbonyl)piperazin-1-yl]-N,N-dimethylacetamide](/img/structure/B7500172.png)
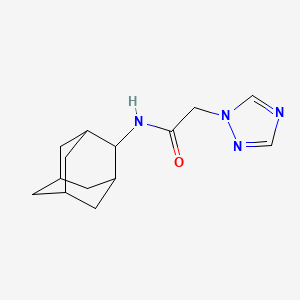
![N-[2-(difluoromethoxy)phenyl]-2-pyridin-3-yl-1,3-thiazole-4-carboxamide](/img/structure/B7500201.png)
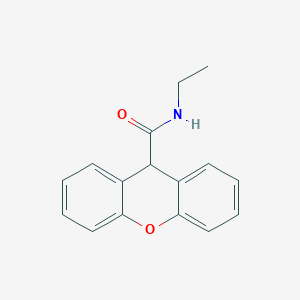
![2-[4-(2-Furoyl)piperazin-1-yl]pyrimidine](/img/structure/B7500214.png)
